Tert-butyl 2-(2-iodophenoxy)acetate

概要

説明

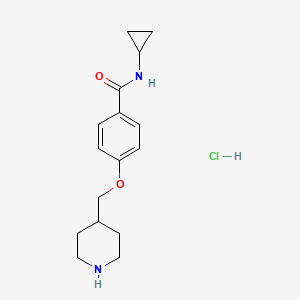

Tert-butyl 2-(2-iodophenoxy)acetate, also known as IBX, is an organic compound with the chemical formula C12H15IO3. It is a derivative of tert-butyl acetate, which is a colorless flammable liquid with a camphor or blueberry-like smell . Tert-butyl acetate is used as a solvent in the production of lacquers, enamels, inks, adhesives, thinners, and industrial cleaners .

Synthesis Analysis

The synthesis of tert-butyl acetate, a related compound, has been studied extensively. One method involves the additive reaction of acetic acid with isobutene . The conversion of acetic acid strongly depends on the Brönsted acidity, while the selectivity of tert-butyl acetate (TBAC) was linearly correlated with the ratio of Brönsted and Lewis acid amounts .

Molecular Structure Analysis

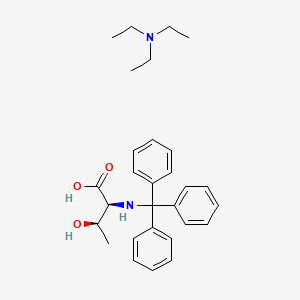

The molecular formula of this compound is C12H15IO3 . Its molecular weight is 334.15 g/mol.

Chemical Reactions Analysis

This compound is a derivative of tert-butyl acetate. The reaction of tert-butyl esters with SOCl2 at room temperature provides acid chlorides in very good yields .

科学的研究の応用

Oxidation Studies

Tert-butyl 2-(2-iodophenoxy)acetate has been explored in oxidation studies. For instance, Shimizu et al. (1990) investigated the oxidation of 2,6-di-tert-butyl-4-methylphenol with hydrogen peroxide, indicating the compound's role in oxidation mechanisms and the production of various intermediates (Shimizu, Orita, Hayakawa, Watanabe, & Takehira, 1990).

Catalysis in Organic Synthesis

In the realm of organic synthesis, tert-butylphenol, which is related to this compound, is utilized as an intermediate. Zhang et al. (2022) described the use of tert-butylphenol in the alkylation reaction of phenol and tert-butyl alcohol, highlighting the importance of catalysts in synthesizing tert-butylphenol (Zhang, Sun, Wu, Xie, Liu, Wang, Zhang, Shi, Zhuo, & Wang, 2022).

Antioxidant Activity

The antioxidant properties of tert-butylated phenols have been a subject of interest. Barclay, Edwards, and Vinqvist (1999) measured the H-atom donating activities of various tert-butylated phenols, contributing to understanding their antioxidant capabilities (Barclay, Edwards, & Vinqvist, 1999).

Application in Lubricant Oils

In the field of analytical chemistry, tert-butylphenol derivatives have been identified in lubricant oils. Sánchez et al. (2010) developed a sensitive method to determine antioxidants, including tert-butylphenol, in lubricant oil samples, demonstrating its utility in industrial applications (Sánchez, Glanzer, Pérez Pavón, García Pinto, & Moreno Cordero, 2010).

Alkylation Reactions

Iuchi, Obora, and Ishii (2010) reported the alkylation of acetates with primary alcohols and diols using tert-butyl acetate, providing insights into the use of tert-butyl compounds in organic synthesis (Iuchi, Obora, & Ishii, 2010).

Degradation Pathways

Stefan, Mack, and Bolton (2000) examined the degradation pathways of methyl tert-butyl ether (MTBE), generating tert-butyl formate as a byproduct. This study is relevant for understanding the environmental impact and degradation behavior of tert-butyl derivatives (Stefan, Mack, & Bolton, 2000).

Safety and Hazards

作用機序

Mode of Action

It readily abstracts acidic protons from substrates, but its steric bulk inhibits the group from participating in nucleophilic substitution .

Biochemical Pathways

It is known that the compound can participate in elimination reactions, which are important in laboratory organic chemistry .

Pharmacokinetics

It is known that tert-butanol, a related compound, is poorly absorbed through the skin but rapidly absorbed if inhaled or ingested .

特性

IUPAC Name |

tert-butyl 2-(2-iodophenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15IO3/c1-12(2,3)16-11(14)8-15-10-7-5-4-6-9(10)13/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYVIBAFPGMCIBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COC1=CC=CC=C1I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{2-[4-(Trifluoromethyl)piperidin-1-yl]ethyl}imidazolidin-2-one](/img/structure/B1397014.png)

![Ethyl 4-({[(ethoxycarbonyl)amino]methanethioyl}amino)benzoate](/img/structure/B1397018.png)

![Ethyl 7-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1397020.png)

![3-(4-Chloro-2-fluorophenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B1397021.png)

![4-{[(4-Chloro-2-fluorophenyl)amino]methyl}piperidin-4-ol](/img/structure/B1397022.png)

![4-[4-(Piperidin-4-ylmethoxy)benzoyl]morpholinehydrochloride](/img/structure/B1397025.png)